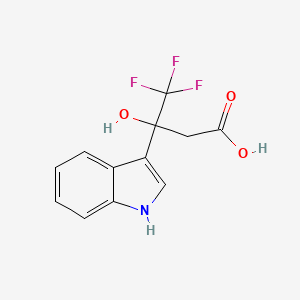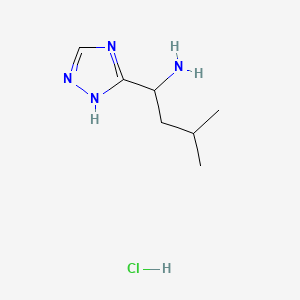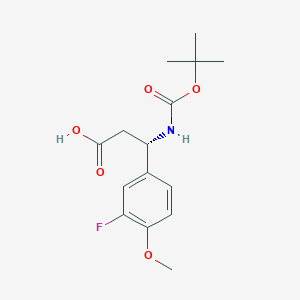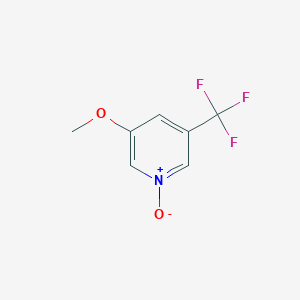
3-Methoxy-5-(trifluoromethyl)pyridin-1-ium-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-5-(trifluoromethyl)pyridin-1-ium-1-olate is a chemical compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a pyridin-1-ium-1-olate structure.
Métodos De Preparación
The synthesis of 3-Methoxy-5-(trifluoromethyl)pyridin-1-ium-1-olate can be achieved through several synthetic routes. One common method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Industrial production methods may vary, but they generally involve similar synthetic strategies to ensure the efficient and scalable production of the compound.
Análisis De Reacciones Químicas
3-Methoxy-5-(trifluoromethyl)pyridin-1-ium-1-olate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Aplicaciones Científicas De Investigación
3-Methoxy-5-(trifluoromethyl)pyridin-1-ium-1-olate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential as a pharmaceutical intermediate and its role in the development of new drugs. In industry, it is used in the production of agrochemicals and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 3-Methoxy-5-(trifluoromethyl)pyridin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group and the pyridin-1-ium-1-olate structure contributes to its unique chemical properties, which in turn influence its biological activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparación Con Compuestos Similares
3-Methoxy-5-(trifluoromethyl)pyridin-1-ium-1-olate can be compared with other similar compounds, such as trifluoromethylpyridine derivatives. These compounds share some structural similarities but differ in their specific functional groups and chemical properties. The presence of the methoxy group and the pyridin-1-ium-1-olate structure in this compound distinguishes it from other trifluoromethylpyridine derivatives and contributes to its unique chemical behavior .
Propiedades
Fórmula molecular |
C7H6F3NO2 |
|---|---|
Peso molecular |
193.12 g/mol |
Nombre IUPAC |
3-methoxy-1-oxido-5-(trifluoromethyl)pyridin-1-ium |
InChI |
InChI=1S/C7H6F3NO2/c1-13-6-2-5(7(8,9)10)3-11(12)4-6/h2-4H,1H3 |
Clave InChI |
OMITVVIJIJKBJN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C[N+](=CC(=C1)C(F)(F)F)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


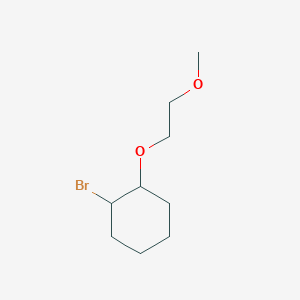


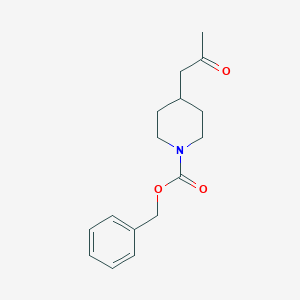


![N-methyl-[1,1'-bi(cyclopropane)]-1-amine hydrochloride](/img/structure/B13493970.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-3-fluorophenyl]-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B13493977.png)
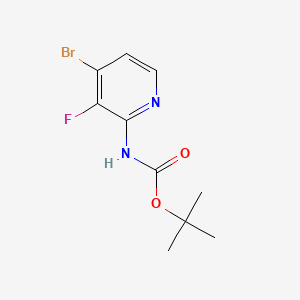
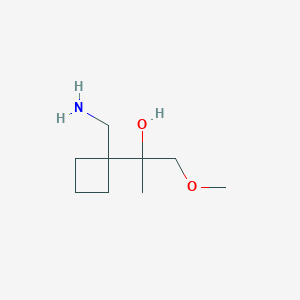
![5,5-dioxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid](/img/structure/B13493990.png)
